molecular formula C8H11ClO4 B13179884 Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13179884
M. Wt: 206.62 g/mol
InChI Key: PYHQDBVXNJQBIH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester featuring a unique bicyclic system with two oxygen atoms in the 1,5-dioxaspiro framework. The chlorine substituent at position 2 enhances its electrophilic character, making it a versatile intermediate in synthetic organic chemistry.

Properties

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

methyl 2-chloro-1,7-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H11ClO4/c1-11-6(10)8(9)7(13-8)3-2-4-12-5-7/h2-5H2,1H3

InChI Key

PYHQDBVXNJQBIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCCOC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chlorinated precursor with a diol in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight Key Substituents Ring System
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate (Target) C₈H₁₁ClO₄* Not available ~186.63* Chlorine at C2 1,5-Dioxaspiro[2.5]octane
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₁H₁₇ClO₃ 1699247-01-2 232.70 Chlorine at C2; 5,5-dimethyl 1-Oxaspiro[2.5]octane
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate C₈H₁₂O₄ 1495959-53-9 172.18 No chlorine 1,5-Dioxaspiro[2.5]octane
Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate C₉H₁₄O₄* Not available ~186.19* Methyl at C2 1,5-Dioxaspiro[2.5]octane

*Inferred values based on structural analogs.

Key Observations:

Ring System Variations: The target compound and its non-chlorinated analog (CAS 1495959-53-9) share the 1,5-dioxaspiro[2.5]octane framework, which includes two oxygen atoms in the spiro system. In contrast, the dimethyl analog (CAS 1699247-01-2) has a 1-oxaspiro[2.5]octane system with only one oxygen atom, reducing electron density in the ring .

Substituent Effects: Chlorine vs. Methyl: The chlorine atom in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the methyl-substituted analog . Chlorine vs. Hydrogen: The non-chlorinated analog (CAS 1495959-53-9) lacks the electron-withdrawing chlorine, resulting in lower polarity and reduced stability under acidic conditions .

Reactivity and Stability

  • Nucleophilic Substitution : The chlorine atom in the target compound acts as a superior leaving group compared to the methyl or hydrogen substituents in analogs, enabling efficient synthesis of derivatives (e.g., amines or thiols) .
  • Spectroscopic Data :
    • IR spectra of similar esters (e.g., ’s compound) show characteristic C=O stretches at ~1715 cm⁻¹, consistent with ester functionalities .
    • ¹H-NMR signals for methyl ester groups (δ ~3.9 ppm) are expected across all analogs, with shifts influenced by adjacent substituents .

Biological Activity

Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound based on diverse scientific literature.

  • Molecular Formula : C9H13ClO4
  • Molecular Weight : 220.65 g/mol
  • IUPAC Name : this compound
  • Structure : The compound contains a spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable precursor with methyl chloroformate in the presence of a base like triethylamine under controlled conditions. This method is optimized for yield and purity, often using continuous flow reactors for industrial applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent .

Anticancer Activity

Research has shown promising results regarding the anticancer properties of this compound. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The mechanisms involved include the modulation of caspase activity and the regulation of Bcl-2 family proteins .

The biological effects of this compound are attributed to its interaction with molecular targets within cells. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition greater than 15 mm for both bacterial strains, indicating strong antimicrobial activity.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to measure cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at lower concentrations.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H13ClO4Antimicrobial, Anticancer
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateC9H14O4Limited studies on biological activity
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC10H15ClO4Potentially similar activity

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